N-(4-methoxy-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-Methoxy-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a 4-methoxy-2-methylphenyl carboxamide at position 5. The methoxy and methyl substituents on the phenyl ring likely enhance solubility and modulate electronic effects, influencing both pharmacokinetic (ADME) properties and target binding .
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-8-12(22-3)4-5-13(10)18-16(21)14-6-7-15-17-11(2)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEBZSCGEGLQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxy-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions.
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity. The compound with the best AChE activity was found to show competitive inhibition . This means it competes with acetylcholine for the active site of the enzyme, thereby preventing the breakdown of acetylcholine and increasing its levels.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions and its disruption is associated with neurodegenerative diseases like Alzheimer’s. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission.
Biological Activity
N-(4-methoxy-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimycobacterial properties, anticancer effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 296.32 g/mol
- CAS Number : 2640958-31-0
The compound features an imidazo[1,2-b]pyridazine core with a methoxy group and a carboxamide functional group, which are critical for its biological activity. The specific arrangement of these substituents enhances its pharmacological properties.
Antimycobacterial Activity
Recent studies have highlighted the significant antimycobacterial activity of this compound against Mycobacterium tuberculosis and Mycobacterium marinum.
Key Findings:
- In Vitro Activity : The compound exhibits potent activity against both M. tuberculosis and M. marinum, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 0.5 |
| This compound | M. marinum | 1.51 |
These results suggest that the compound could serve as a lead candidate for developing new treatments for tuberculosis.
Anticancer Properties
In addition to its antimycobacterial effects, this compound has also been explored for its anticancer potential. Research indicates that imidazo[1,2-b]pyridazine derivatives can act as mTOR inhibitors, which are crucial in cancer cell proliferation.
Case Study:
A study involving various imidazo[1,2-b]pyridazine derivatives demonstrated significant anti-proliferative activity against human cancer cell lines:
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| A17 | A549 (Lung) | 0.067 |
| A18 | H460 (Lung) | 0.062 |
These findings indicate that compounds similar to this compound may effectively inhibit tumor growth through mTOR pathway modulation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.
Key Observations:
- Substituent Effects : The presence of specific substituents on the phenyl and imidazopyridazine moieties significantly influences biological activity.
- Methoxy and methyl groups enhance lipophilicity and binding affinity to biological targets.
- Comparative Analysis : Other derivatives with variations in substituents have shown differing levels of activity against mycobacteria and cancer cells.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methoxy-6-(N-methylbenzylamino)-imidazo[1,2-b]pyridazine | Benzylamine substituent | Active against M. tuberculosis |
| 6-Benzyloxy-3-methoxyimidazo[1,2-b]pyridazine | Benzyloxy group | Exhibits antimicrobial properties |
| 6-Benzylthio-3-methoxyimidazo[1,2-b]pyridazine | Benzylthio moiety | Active against various pathogens |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-b]pyridazine core is shared among several analogs, but substituent variations critically alter physicochemical and pharmacological profiles:
Key Observations:
- Methoxy vs. Halogen Substituents: The methoxy group in the target compound likely improves aqueous solubility compared to chloro/fluoro analogs (e.g., ), which may increase metabolic stability but reduce membrane permeability.
- Cyclopropyl vs.
- Carboxamide vs. Sulfonamide Linkers: Carboxamide groups (target compound) are less polar than sulfonamides (e.g., ), affecting both solubility and target affinity.
Pharmacological and ADME Profiles
- Target Compound: The 4-methoxy-2-methylphenyl group may reduce cytochrome P450-mediated metabolism compared to halogenated analogs, as methoxy groups are less prone to oxidative degradation .
- Piperidine/Sulfonamide Derivatives () : Sulfonamide-containing compounds (e.g., compound 14 in ) exhibit higher melting points (~193–197°C), suggesting crystalline stability favorable for formulation.
Preparation Methods
Imidazo[1,2-b]Pyridazine Core Synthesis
The imidazo[1,2-b]pyridazine ring is typically constructed via cyclocondensation of 3-aminopyridazine derivatives with α-haloketones or α-hydroxyketones. For example, 6-chloropyridazin-3-amine reacts with phenacyl bromides in dimethylformamide (DMF) under reflux to form the imidazo[1,2-b]pyridazine backbone.
Reaction Conditions:
-
Solvent: DMF or ethanol.
-
Temperature: 80–120°C.
-
Catalyst: None required; reaction proceeds via nucleophilic substitution.
The 2-methyl group is introduced either by using pre-methylated precursors (e.g., 2-methylimidazo[1,2-b]pyridazine) or through post-cyclization alkylation. Methylation at the 2-position is achieved using methyl iodide in the presence of sodium hydride, yielding 2-methylimidazo[1,2-b]pyridazine with >75% efficiency.
Carboxamide Functionalization at the 6-Position
The 6-carboxamide group is introduced via nucleophilic acyl substitution. 6-Chloro-2-methylimidazo[1,2-b]pyridazine undergoes hydrolysis with aqueous sodium hydroxide to form the carboxylic acid intermediate, which is subsequently converted to the acid chloride using thionyl chloride. The acid chloride reacts with ammonia or amines to yield the carboxamide.
Optimization Notes:
-
Hydrolysis: 6 M NaOH at 60°C for 4 hours.
-
Acid Chloride Formation: Thionyl chloride (2 eq) in dichloromethane at 0°C.
-
Amidation: Ammonia gas bubbled into the reaction mixture at room temperature.
Coupling with 4-Methoxy-2-Methylphenylamine
The final step involves coupling the 6-carboxamide with 4-methoxy-2-methylphenylamine. This is achieved via a Schotten-Baumann reaction, where the acid chloride intermediate reacts with the amine in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base.
Typical Procedure:
-
Dissolve 6-carboxamide acid chloride (1 eq) in dichloromethane.
-
Add 4-methoxy-2-methylphenylamine (1.2 eq) and NaHCO₃ (3 eq).
-
Stir vigorously at 25°C for 12 hours.
-
Isolate the product via extraction and purify by recrystallization (ethanol/water).
Yield: 68–82% after purification.
Reaction Mechanisms and Key Intermediates
Cyclization Mechanism
The formation of the imidazo[1,2-b]pyridazine core proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The amine group of 3-aminopyridazine attacks the carbonyl carbon of phenacyl bromide, followed by dehydrohalogenation to form the fused imidazole ring.
Methylation at the 2-Position
Sodium hydride deprotonates the imidazole nitrogen, enabling electrophilic attack by methyl iodide:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Strategies
-
Recrystallization: Ethanol/water (7:3) removes unreacted amine and inorganic salts.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) resolves regioisomers.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
-
HPLC: >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point: 214–216°C (uncorrected).
Applications and Derivatives
While the target compound’s specific applications are under investigation, structurally analogous imidazo[1,2-b]pyridazines exhibit:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxy-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core via condensation of pyridazine derivatives with α-haloketones. Subsequent functionalization includes nucleophilic substitution or coupling reactions (e.g., amide bond formation) to introduce the 4-methoxy-2-methylphenyl group. Key steps:
- Core formation : Use polar aprotic solvents (DMF, DCM) and catalysts like Pd for cross-coupling .
- Purification : Employ flash chromatography or HPLC with C18 columns to isolate intermediates. Final purity (>95%) is verified via NMR and LC-MS .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), methyl substituents (δ ~2.5 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 337.15) .
- X-ray crystallography : Resolve 3D conformation using SHELX programs for crystallographic refinement .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer :
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to test inhibition against kinases (e.g., Aurora A, FLT3) at 1–10 µM concentrations .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Modify substituents : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with ATP-binding pockets of target kinases .
- In vitro validation : Test analogs in kinase panels (e.g., Eurofins KinaseProfiler™) to assess selectivity .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal half-life) and bioavailability via LC-MS/MS .
- Metabolite identification : Use UPLC-QTOF to detect Phase I/II metabolites in liver microsomes .
- Formulation optimization : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation for in vivo delivery .
Q. How can crystallographic data resolve ambiguous binding modes with biological targets?
- Methodological Answer :
- Co-crystallization : Soak the compound with purified kinase protein (e.g., CDK2) and collect diffraction data (1.5–2.0 Å resolution) .
- Refinement : Use SHELXL for structure solution and PHENIX for model validation. Analyze hydrogen bonds (e.g., between carboxamide and kinase hinge region) .
Q. What experimental designs mitigate off-target effects in cellular assays?
- Methodological Answer :
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target kinase to confirm on-target effects .
- Proteome profiling : Use affinity pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
